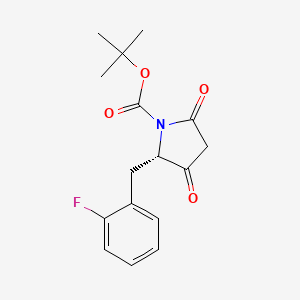

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

Vue d'ensemble

Description

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, also known as 2-Fluoro-benzyl-PBCA, is a chemical compound that has been used in a variety of scientific research applications. It is a fluorinated carboxylic acid ester that has been used to study the effects of fluoroalkylation on various biochemical and physiological processes. This compound has also been used to develop new synthetic methods for the synthesis of other compounds.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for the compound (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester involves a series of chemical reactions that will introduce the necessary functional groups onto the starting materials to form the final product. The pathway will involve protecting groups, esterification, and reduction reactions.

Starting Materials

2-Fluorobenzaldehyde, Ethyl acetoacetate, tert-Butyl bromoacetate, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Methanol

Reaction

Step 1: Protection of the carbonyl group of ethyl acetoacetate with tert-butyl bromoacetate to form tert-butyl ethyl 2-(bromomethyl)-3-oxobutanoate, Step 2: Condensation of 2-fluorobenzaldehyde with tert-butyl ethyl 2-(bromomethyl)-3-oxobutanoate in the presence of sodium hydroxide to form (S)-2-(2-Fluoro-benzyl)-3-oxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, Step 3: Reduction of the ketone group in (S)-2-(2-Fluoro-benzyl)-3-oxo-pyrrolidine-1-carboxylic acid tert-Butyl ester with sodium borohydride in methanol to form (S)-2-(2-Fluoro-benzyl)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-Butyl ester, Step 4: Oxidation of the alcohol group in (S)-2-(2-Fluoro-benzyl)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-Butyl ester with hydrochloric acid in ethanol to form (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl este

Applications De Recherche Scientifique

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA has been used in a variety of scientific research applications. It has been used to study the effects of fluoroalkylation on various biochemical and physiological processes. It has also been used to develop new synthetic methods for the synthesis of other compounds. In addition, this compound has been used to study the interaction of certain proteins with small molecules, as well as to study the effects of certain drugs on the human body.

Mécanisme D'action

The mechanism of action of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA is not fully understood. However, it is believed to act as a competitive inhibitor, blocking the binding of certain proteins to small molecules. This inhibition can have a variety of effects, depending on the protein and small molecule involved.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA are not well understood. However, it has been shown to have an inhibitory effect on certain proteins and small molecules. This inhibition can have a variety of effects, depending on the protein and small molecule involved. For example, it has been shown to inhibit the binding of certain drugs to their target proteins, thus reducing their effectiveness.

Avantages Et Limitations Des Expériences En Laboratoire

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA has several advantages for lab experiments. It is a relatively inexpensive compound, making it an attractive option for research. It is also relatively stable and can be stored for long periods of time without degrading. Additionally, it has a low toxicity, making it safe to use in laboratory settings.

However, there are also some limitations to the use of this compound. It is not soluble in many solvents, making it difficult to use in certain experiments. Additionally, it can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.

Orientations Futures

There are several potential future directions for the use of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA. It could be used to study the binding of various proteins to small molecules, as well as to study the effects of certain drugs on the human body. Additionally, it could be used to develop new synthetic methods for the synthesis of other compounds. Finally, it could be used to study the effects of fluoroalkylation on various biochemical and physiological processes.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPIFLVSKAAWBV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)CC1=O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724464 | |

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester | |

CAS RN |

1313710-28-9 | |

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

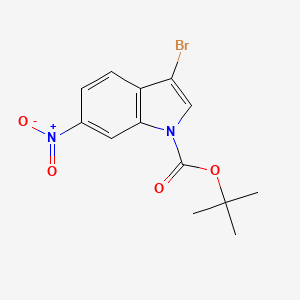

![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)

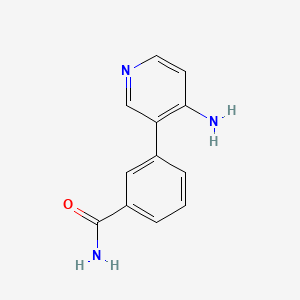

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)